
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form new products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions typically produce new derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with enhanced biological activities.
Biology
In biological research, this compound is studied for its interactions with DNA and proteins. Its ability to intercalate into DNA makes it a valuable tool for studying DNA-protein interactions and the mechanisms of DNA replication and repair .
Medicine
Medically, Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new chemotherapeutic agents .
Industry
In industry, this compound is used in the development of dyes and pigments due to its strong fluorescence properties. It is also explored for its potential use in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes like topoisomerase, which are essential for DNA replication and repair . Additionally, the compound can induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Known for its DNA intercalation properties and anticancer activity.
Triazoloacridone (C-1305): Exhibits strong anticancer properties and is in clinical trials.
Uniqueness
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its strong fluorescence make it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
28846-37-9 |
|---|---|
Molekularformel |
C15H14N4S |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
3-acridin-9-yl-1-amino-1-methylthiourea |
InChI |
InChI=1S/C15H14N4S/c1-19(16)15(20)18-14-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14/h2-9H,16H2,1H3,(H,17,18,20) |
InChI-Schlüssel |
ZYJJOXVPWPAGPM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=S)NC1=C2C=CC=CC2=NC3=CC=CC=C31)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


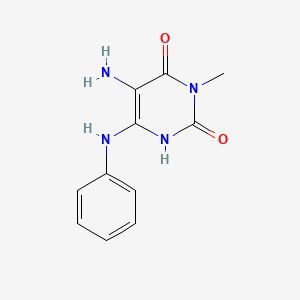
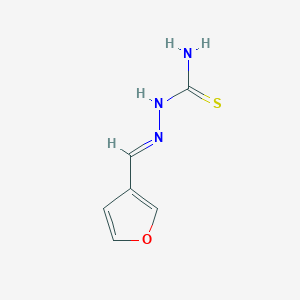
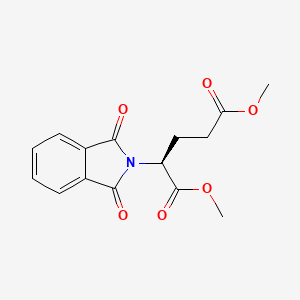
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)

![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
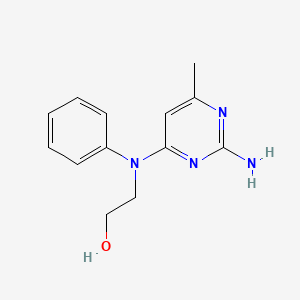
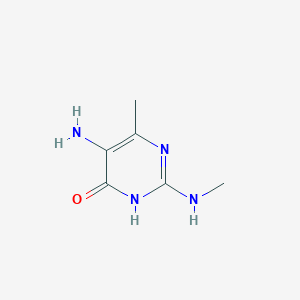
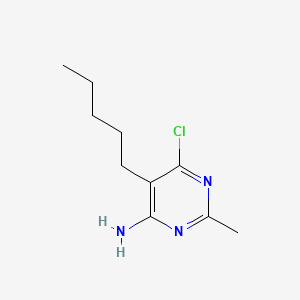
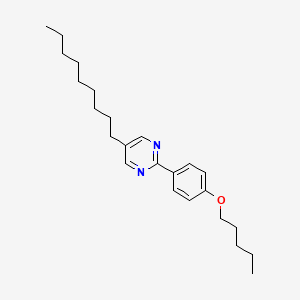
![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
